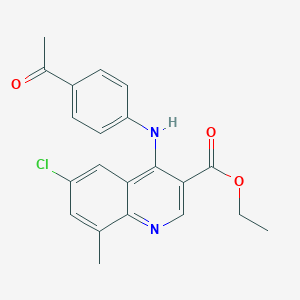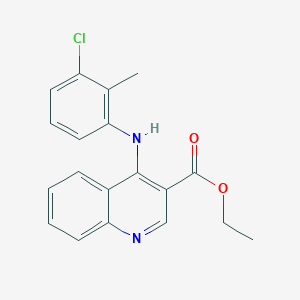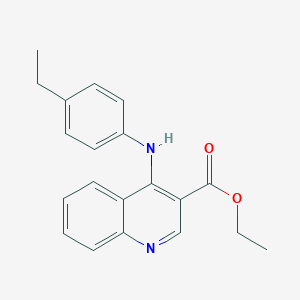![molecular formula C25H25NO4 B285204 Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a synthetic compound that belongs to the class of benzamides and is known for its anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and the production of pro-inflammatory cytokines. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the severity of allergic reactions, and improve insulin sensitivity. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its high selectivity for the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A that improve its solubility and bioavailability. Finally, further studies are needed to determine the long-term safety and efficacy of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A in human subjects.
Conclusion:
In conclusion, Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is a synthetic compound with promising anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosage and duration of treatment, as well as its long-term safety and efficacy in human subjects.
Synthesemethoden
The synthesis of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves a multi-step process that begins with the reaction of 4-(2-phenylpropan-2-yl)phenol with 4-chlorobenzoyl chloride to form 4-(2-phenylpropan-2-yl)phenoxy)-4-chlorobenzamide. The intermediate product is then treated with methyl 2-amino benzoate to form Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate. The final compound is purified through column chromatography to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been extensively studied for its anti-inflammatory properties and has shown promising results in numerous scientific studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. These findings suggest that Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Eigenschaften
Molekularformel |
C25H25NO4 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
methyl 2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,18-9-5-4-6-10-18)19-13-15-20(16-14-19)30-17-23(27)26-22-12-8-7-11-21(22)24(28)29-3/h4-16H,17H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
AEMGXUNGGHHACP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)

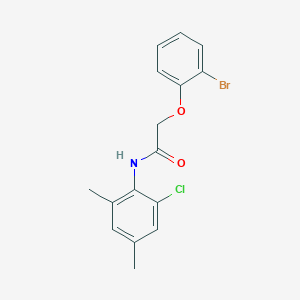
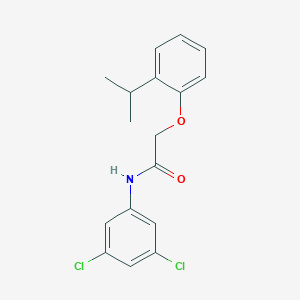


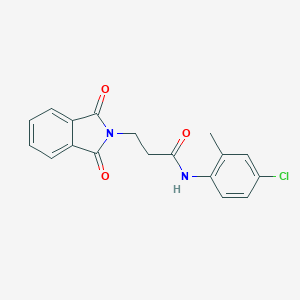
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
